4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzothiazole ring and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Benzamide Core: The benzamide core is introduced by reacting the benzothiazole derivative with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the sulfamoyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The benzothiazole ring is known for its bioactivity, and modifications to the benzamide core could lead to potent therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring may play a crucial role in binding to these targets, while the sulfamoyl group could enhance solubility or bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)aniline: Similar structure but with an aniline core instead of a benzamide core.
Uniqueness
The unique combination of the benzothiazole ring, benzamide core, and bis(2-cyanoethyl)sulfamoyl group in 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide provides a distinct set of chemical properties. This makes it a valuable compound for various applications, offering a balance of reactivity, stability, and bioactivity that may not be present in similar compounds.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-2-31-17-7-10-19-20(15-17)32-22(25-19)26-21(28)16-5-8-18(9-6-16)33(29,30)27(13-3-11-23)14-4-12-24/h5-10,15H,2-4,13-14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBJVMVCVOTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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